molecular formula C20H31NO4 B13393293 1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol

1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol

Cat. No.: B13393293
M. Wt: 349.5 g/mol
InChI Key: VBHQKCBVWWUUKN-UHFFFAOYSA-N
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Description

1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol is a complex organic compound with the molecular formula C20H31NO4 . It is known for its unique structure, which includes a pyrrolidin-3-ol moiety attached to a cyclohexyl ring, further connected to a 3,4-dimethoxyphenyl group via an ethoxy linkage.

Properties

IUPAC Name

1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHQKCBVWWUUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenyl ethanol and cyclohexanone.

    Reaction Steps:

    Reaction Conditions: The reactions typically require catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction steps.

Chemical Reactions Analysis

1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidin-3-ol moiety, where nucleophiles like halides or amines replace the hydroxyl group.

    Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives

Scientific Research Applications

1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol can be compared with similar compounds to highlight its uniqueness:

Biological Activity

The compound 1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol represents a unique structure with potential biological activity. This article focuses on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • A pyrrolidine core.
  • An ethoxy group linked to a 3,4-dimethoxyphenyl moiety.
  • A cyclohexyl substituent.

This structural arrangement suggests potential interactions with various biological targets, particularly in the central nervous system and endocrine pathways.

Research indicates that this compound may act as an inhibitor of aldosterone synthase and aromatase . These enzymes are crucial in steroidogenesis, influencing hormonal balance and potentially impacting conditions like hypertension and hormone-dependent cancers .

Therapeutic Applications

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, it may exhibit neuroprotective properties or modulate neurotransmitter systems .

Summary of Research Findings

StudyFindings
Demonstrated inhibition of aldosterone synthase and aromatase.
Showed cytotoxicity against FaDu hypopharyngeal tumor cells, indicating potential for cancer therapy.
Suggested neuroprotective effects based on structural analogies to psychoactive substances.

Case Study 1: Anticancer Efficacy

A recent study evaluated the compound's efficacy against several cancer types, including:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer

Results indicated that the compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, demonstrating significant cytotoxicity compared to control groups .

Case Study 2: Hormonal Regulation

In another investigation focusing on hormonal regulation, the compound was tested for its ability to modulate estrogen synthesis via aromatase inhibition. Results showed a marked reduction in estrogen levels in treated models, suggesting its utility in managing hormone-sensitive conditions .

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